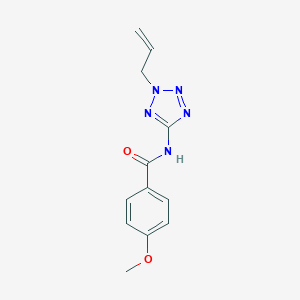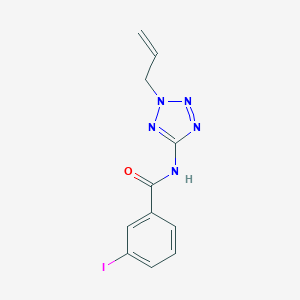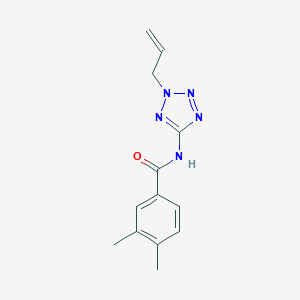![molecular formula C12H17N7O5 B235169 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide CAS No. 154094-96-9](/img/structure/B235169.png)
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide is a chemical compound that has been widely used in scientific research. It is a member of the nitroimidazole family of compounds, which are known for their antimicrobial and antitumor properties. In
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reduction of the nitro group to a hydroxylamine by hypoxic cells. This reduction is catalyzed by nitroreductase enzymes, which are upregulated in hypoxic cells. The hydroxylamine then reacts with DNA, leading to DNA strand breakage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide are primarily related to its ability to selectively target hypoxic cells. This compound has been shown to be effective in killing hypoxic tumor cells, while sparing normal cells. Additionally, this compound has been shown to induce autophagy, a process in which cells recycle their own components to survive under stress conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide in lab experiments include its ability to selectively target hypoxic cells, its effectiveness in killing tumor cells, and its ability to induce autophagy. However, there are also limitations to using this compound, including its potential toxicity to normal cells and the need for nitroreductase expression in hypoxic cells for it to be effective.
Direcciones Futuras
There are several future directions for research on 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide. One direction is to explore its potential as a cancer therapy, either alone or in combination with other agents. Another direction is to investigate its potential as a hypoxia imaging agent, which could be used to identify hypoxic regions in tumors for targeted therapy. Additionally, there is potential for using this compound in combination with immunotherapy to enhance the immune response against tumors.
Métodos De Síntesis
The synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reaction of 2-methyl-5-nitroimidazole with ethyl bromoacetate to form 2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate. This intermediate is then reacted with ammonia to form 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine. Finally, this compound is reacted with acetic anhydride to form 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide has been widely used in scientific research due to its ability to selectively target hypoxic cells. Hypoxia is a condition in which cells are deprived of oxygen, which can occur in tumors due to their abnormal vasculature. This compound has been shown to be effective in killing hypoxic tumor cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
154094-96-9 |
|---|---|
Nombre del producto |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide |
Fórmula molecular |
C12H17N7O5 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H15N7O5/c1-8-14-5-11(18(21)22)16(8)4-3-13-10(20)7-17-9(2)15-6-12(17)19(23)24/h5-6H,3-4,7H2,1-2H3,(H,13,20) |
Clave InChI |
KMCIIMXLGQMJCT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Sinónimos |
2-[2-methyl-3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-5-nitro-2H-imi dazol-1-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)





![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
